molecular formula C10H11NO3S2 B2812458 N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide CAS No. 2034439-78-4

N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide

Cat. No.: B2812458
CAS No.: 2034439-78-4
M. Wt: 257.32
InChI Key: UKBUDEIFGXFTOR-UHFFFAOYSA-N
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Description

N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound features a unique structure combining thiophene and furan rings, which are known for their significant roles in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide typically involves the condensation of thiophene and furan derivatives under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Bases: Sodium hydride, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines .

Scientific Research Applications

N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and biological activity.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which have significant pharmacological properties.

    Furan Derivatives: Compounds such as nitrofurantoin analogues, known for their antimicrobial activity.

Uniqueness

N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide is unique due to its combined thiophene and furan structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its versatility and potential in various scientific and industrial applications.

Properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S2/c1-16(12,13)11-6-9-2-3-10(14-9)8-4-5-15-7-8/h2-5,7,11H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBUDEIFGXFTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=C(O1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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